Cas no 73357-44-5 (2-(4-Methoxyphenyl)isoindoline)

2-(4-Methoxyphenyl)isoindoline 化学的及び物理的性質
名前と識別子
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- 2-(4-Methoxyphenyl)isoindoline
- 2-(4-methoxyphenyl)-1,3-dihydroisoindole
- Oprea1_441207
- DTXSID60357446
- CS-0364611
- SB65664
- 2-p-methoxyphenyl-isoindoline
- 73357-44-5
- AKOS022118784
- 1H-Isoindole, 2,3-dihydro-2-(4-methoxyphenyl)-
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- インチ: InChI=1S/C15H15NO/c1-17-15-8-6-14(7-9-15)16-10-12-4-2-3-5-13(12)11-16/h2-9H,10-11H2,1H3
- InChIKey: TVZLPBJFNKOMSL-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)N2CC3=C(C=CC=C3)C2
計算された属性
- 精确分子量: 225.115364102g/mol
- 同位素质量: 225.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 12.5Ų
2-(4-Methoxyphenyl)isoindoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM123705-1g |
2-(4-methoxyphenyl)isoindoline |
73357-44-5 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A199008005-1g |
2-(4-Methoxyphenyl)isoindoline |
73357-44-5 | 95% | 1g |
$275.40 | 2023-09-01 | |
Chemenu | CM123705-1g |
2-(4-methoxyphenyl)isoindoline |
73357-44-5 | 95% | 1g |
$296 | 2021-08-05 |
2-(4-Methoxyphenyl)isoindoline 関連文献
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Manoj Kumar Ghosh,Kumari Swati Sharma,Ganesh Pandey Org. Biomol. Chem. 2023 21 538
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Subhash L. Yedage,Denvert S. D'silva,Bhalchandra M. Bhanage RSC Adv. 2015 5 80441
2-(4-Methoxyphenyl)isoindolineに関する追加情報
Comprehensive Overview of 2-(4-Methoxyphenyl)isoindoline (CAS No. 73357-44-5): Properties, Applications, and Industry Insights
2-(4-Methoxyphenyl)isoindoline (CAS No. 73357-44-5) is a specialized organic compound gaining attention in pharmaceutical and material science research. This heterocyclic derivative, featuring an isoindoline core linked to a 4-methoxyphenyl group, exhibits unique structural and electronic properties. Its molecular formula C15H15NO and molar mass 225.29 g/mol make it a versatile intermediate for synthesizing advanced materials and bioactive molecules.
Recent studies highlight the compound's potential in OLED technology, where its electron-donating methoxy group enhances charge transport efficiency. Researchers are exploring its application in organic semiconductors, particularly for flexible electronics—a trending topic in sustainable technology forums. The compound's fluorescence properties also make it valuable for developing molecular sensors, aligning with the growing demand for environmental monitoring solutions.
In pharmaceutical contexts, 2-(4-Methoxyphenyl)isoindoline serves as a precursor for central nervous system (CNS) drug candidates. Its structural similarity to neurotransmitter modulators sparks interest in neurological disorder research—a hot topic in medical AI discussions. Analytical techniques like HPLC-MS (commonly searched in lab protocols) confirm its high purity (>98%), crucial for reproducibility in sensitive applications.
The synthesis typically involves Pictet-Spengler cyclization—a frequently searched organic reaction—using 2-formylbenzoic acid and 4-methoxyphenethylamine as starting materials. Process optimization studies (a key industry focus) demonstrate yields exceeding 75% with microwave-assisted methods, reducing energy consumption—an eco-friendly approach valued in green chemistry initiatives.
Thermal analysis reveals 2-(4-Methoxyphenyl)isoindoline remains stable below 200°C, making it suitable for high-temperature applications. This property, combined with its solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitates its use in polymer composites—a trending material science application. Safety data sheets indicate standard organic compound handling precautions, with no significant ecological toxicity reported.
Market analysts note rising demand for this compound in Asia-Pacific research hubs, particularly for optoelectronic material development. Patent databases show increasing IP activity around derivatives, especially for photovoltaic applications—addressing renewable energy challenges. Suppliers now offer custom isotope-labeled versions (e.g., 13C, 15N) to support advanced metabolic studies.
For researchers troubleshooting synthesis, common challenges like byproduct formation during cyclization (frequently asked in chemistry forums) can be mitigated using zeolite catalysts. Recent publications suggest novel purification methods involving supercritical fluid chromatography—a technique gaining traction in separation science discussions.
Environmental considerations drive interest in biocatalytic production routes for such intermediates. Preliminary studies using recombinant enzymes show promising results, aligning with the white biotechnology trend. Computational chemistry models (increasingly searched for molecular design) predict this compound's potential as a hydrogen bond acceptor in supramolecular architectures.
Quality control protocols emphasize chiral purity analysis when used in asymmetric synthesis—critical for pharmaceutical API development. The compound's logP value of 2.8 (a key parameter in drug design queries) indicates balanced lipophilicity for biological membrane penetration. These characteristics position it as valuable for blood-brain barrier studies in neuropharmacology.
Emerging applications include its use as a ligand in transition metal catalysis, particularly for C-C coupling reactions—a staple in modern synthetic methodology. The methoxy group's directing effects (a nuanced topic in mechanistic organic chemistry) enable selective functionalization, making it valuable for structure-activity relationship (SAR) studies.
Storage recommendations include argon atmosphere protection for long-term stability, addressing common compound degradation concerns. Analytical reference standards are increasingly available through chemical metrology institutes, supporting reproducible research—a major focus in scientific reproducibility initiatives.
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